molecular formula C17H21NO4 B121219 Preskimmianine CAS No. 38695-41-9

Preskimmianine

Cat. No.: B121219
CAS No.: 38695-41-9
M. Wt: 303.35 g/mol
InChI Key: OAEZQCLAAGSHHA-UHFFFAOYSA-N
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Description

Preskimmianine is a furoquinoline alkaloid found in various plants, particularly within the Rutaceae family. It is known for its significant biological activities, including anti-inflammatory and neuroprotective properties. This compound is a precursor to skimmianine, another well-studied alkaloid with similar properties.

Biochemical Analysis

Biochemical Properties

Preskimmianine has been identified as a strong acetylcholinesterase (AChE) inhibitor . AChE is an enzyme that plays a significant role in nerve impulse transmission at the cholinergic synapses by rapidly hydrolyzing acetylcholine (ACh). Inhibitors of AChE, like this compound, can increase cholinergic transmission by blocking the degradation of ACh .

Cellular Effects

This compound, as an AChE inhibitor, can influence cell function by affecting the cholinergic transmission. It can potentially alleviate the cognitive defect of Alzheimer’s disease patients by elevating ACh levels . Moreover, it can act as disease-modifying agents by preventing the assembly of β-amyloid peptide into amyloid plaque .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibitory action on AChE. By inhibiting AChE, it prevents the breakdown of ACh, a neurotransmitter that plays a crucial role in memory and learning. This leads to an increase in the concentration of ACh, thereby enhancing cholinergic transmission .

Metabolic Pathways

This compound is involved in the cholinergic pathway due to its inhibitory action on AChE

Preparation Methods

Synthetic Routes and Reaction Conditions: Preskimmianine can be synthesized through a series of chemical reactions starting from anthranilic acid. The process involves:

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as the roots of Dictamnus angustifolius, followed by purification processes to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Preskimmianine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form skimmianine.

    Reduction: Reduction reactions can modify its functional groups, altering its biological activity.

    Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups, to form derivatives with different properties.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products:

    Skimmianine: Formed through oxidation.

    Various Derivatives: Formed through substitution reactions, which can have different biological activities.

Scientific Research Applications

Preskimmianine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Preskimmianine is similar to other furoquinoline alkaloids, such as:

Uniqueness: this compound’s unique combination of neuroprotective and anti-inflammatory properties, along with its role as a precursor to other bioactive compounds, makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4,7,8-trimethoxy-3-(3-methylbut-2-enyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-10(2)6-7-12-15(21-4)11-8-9-13(20-3)16(22-5)14(11)18-17(12)19/h6,8-9H,7H2,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEZQCLAAGSHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C(=C(C=C2)OC)OC)NC1=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Preskimmianine and where is it found?

A1: this compound is a quinoline alkaloid found in plants of the Rutaceae family. It has been isolated from several species, including Dictamnus dasycarpus, Acronychia oligophylebia, and Dictamnus albus [, , ].

Q2: Has this compound been investigated for any biological activities?

A2: While this compound itself hasn't been extensively studied for its biological activity, research shows that it's a potential precursor to Skimmianine []. Additionally, extracts containing this compound, alongside other alkaloids, have shown some promising activities:

  • Antifungal Activity: Extracts from Acronychia oligophylebia containing this compound exhibited a broad spectrum of antifungal activity, although the potency was reported as weak [, ].
  • Inhibition of Nitric Oxide Production: Studies on extracts from Dictamnus dasycarpus root bark, which contained this compound, demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 cells []. This suggests a potential role in modulating inflammatory responses.

Q3: What is the structure of this compound?

A3: While the provided abstracts don't explicitly detail the molecular formula, weight, or spectroscopic data of this compound, they highlight its close structural relationship to Skimmianine. this compound is considered the biogenetic precursor to Skimmianine []. Further research into chemical databases or literature focusing specifically on this compound would be required to obtain the detailed structural information.

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